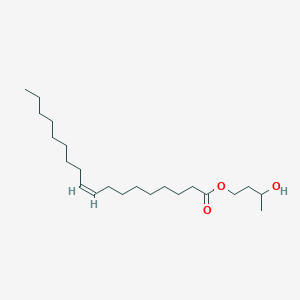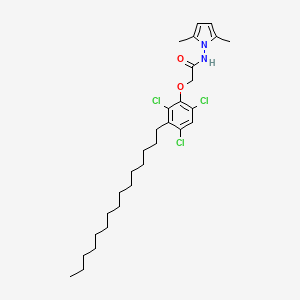![molecular formula C26H20ClF3N6OS B12739620 9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide CAS No. 132418-43-0](/img/structure/B12739620.png)
9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide” is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique tetracyclic structure with multiple functional groups, including a chlorophenyl group, a trifluoromethylphenyl group, and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. Common synthetic routes may include:
Formation of the Tetracyclic Core: This step may involve cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the rings.
Introduction of Substituents: Functional groups such as the chlorophenyl and trifluoromethylphenyl groups are introduced through substitution reactions, often using reagents like halides and organometallic compounds.
Final Modifications: The carboxamide group is typically introduced in the final steps, using reagents like amines and carboxylic acids under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, potentially forming new functional groups or modifying existing ones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a complex organic molecule, it can be used in studies related to organic synthesis, reaction mechanisms, and catalysis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity.
Industry: It could be used in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide: is unique due to its specific combination of functional groups and tetracyclic structure.
Similar Compounds: Other compounds with similar structures may include those with different substituents on the tetracyclic core or variations in the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the complexity of its tetracyclic structure, which may confer unique chemical and biological properties.
特性
CAS番号 |
132418-43-0 |
|---|---|
分子式 |
C26H20ClF3N6OS |
分子量 |
557.0 g/mol |
IUPAC名 |
9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide |
InChI |
InChI=1S/C26H20ClF3N6OS/c1-14-33-34-21-12-31-23(17-4-2-3-5-19(17)27)22-18-10-11-35(13-20(18)38-24(22)36(14)21)25(37)32-16-8-6-15(7-9-16)26(28,29)30/h2-9H,10-13H2,1H3,(H,32,37) |
InChIキー |
PBJRMMPBVMLDNV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)C(F)(F)F)C(=NC2)C6=CC=CC=C6Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


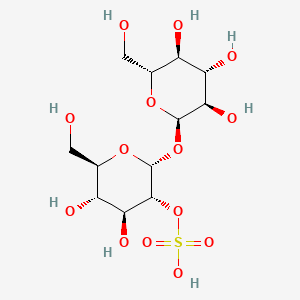
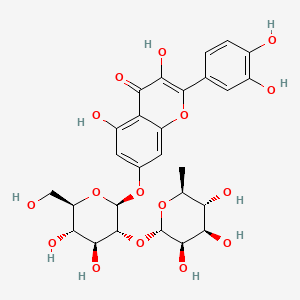
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
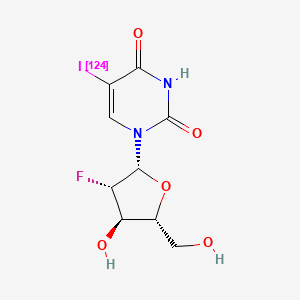
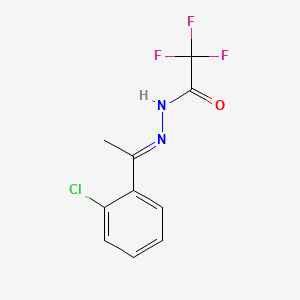
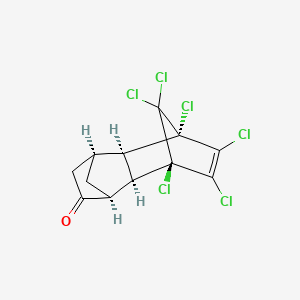
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)

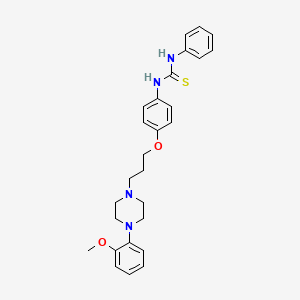
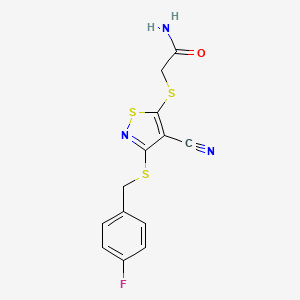
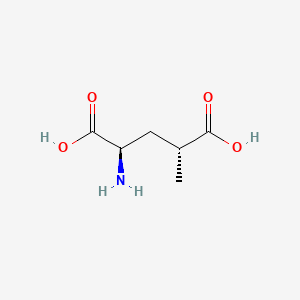
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
